Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate
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Overview
Description
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a member of the organotrifluoroborate family, which are known for their stability and reactivity in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate typically involves the reaction of potassium trifluoroborate with 4-hydroxypiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various derivatives of the original compound.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in industrial processes .
Scientific Research Applications
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Research is ongoing into its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and materials
Mechanism of Action
The mechanism by which Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. This versatility makes it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro((piperidin-1-yl)methyl)borate: Similar in structure but lacks the hydroxyl group.
Potassium trifluoro((pyrrolidin-1-yl)methyl)borate: Contains a pyrrolidine ring instead of a piperidine ring
Uniqueness
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and other interactions. This makes it more versatile in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C6H12BF3KNO |
---|---|
Molecular Weight |
221.07 g/mol |
IUPAC Name |
potassium;trifluoro-[(4-hydroxypiperidin-1-yl)methyl]boranuide |
InChI |
InChI=1S/C6H12BF3NO.K/c8-7(9,10)5-11-3-1-6(12)2-4-11;/h6,12H,1-5H2;/q-1;+1 |
InChI Key |
ASRQRTFPSKNTBR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CN1CCC(CC1)O)(F)(F)F.[K+] |
Origin of Product |
United States |
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